molecular formula C28H32N4O3 B1357170 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin CAS No. 261351-45-5

5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin

Cat. No.: B1357170
CAS No.: 261351-45-5
M. Wt: 472.6 g/mol
InChI Key: LJSMMWFTVBPRDS-UHFFFAOYSA-N
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Description

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is a fluorescent compound widely used as an indicator for nitric oxide (NO). It is known for its high sensitivity and specificity in detecting nitric oxide, making it a valuable tool in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin typically involves the following steps:

    Starting Materials: The synthesis begins with rhodamine B, which is a common starting material.

    Amination: The introduction of amino groups at the 5 and 6 positions of the rhodamine B molecule is achieved through a series of amination reactions. This involves the use of reagents such as ammonia or amines under controlled conditions.

    Ethylation: The N,N,N’,N’-tetraethyl groups are introduced through ethylation reactions, where ethyl groups are added to the nitrogen atoms. This step often requires the use of ethylating agents like ethyl iodide or diethyl sulfate.

Industrial Production Methods

In industrial settings, the production of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the amino groups, leading to different functionalized derivatives.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various functionalized derivatives of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, which can have different properties and applications .

Scientific Research Applications

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to detect nitric oxide in chemical reactions.

    Biology: Employed in biological assays to study nitric oxide production in cells and tissues.

    Medicine: Utilized in medical research to investigate the role of nitric oxide in various physiological and pathological processes.

    Industry: Applied in industrial processes where the detection of nitric oxide is crucial.

Mechanism of Action

The mechanism by which 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

    Rhodamine B: A precursor to 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, used in various fluorescence applications.

    Rhodamine 123: Another rhodamine derivative used as a fluorescent dye in biological research.

    Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties.

Uniqueness

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is unique due to its high sensitivity and specificity for nitric oxide detection. Unlike other rhodamine derivatives, it is specifically designed to bind to nitric oxide, making it a valuable tool in nitric oxide research .

Properties

IUPAC Name

5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMMWFTVBPRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583373
Record name 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261351-45-5
Record name 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAR-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What type of receptor is DAR-2 known to interact with?

A1: DAR-2 is a G protein-coupled receptor (GPCR) primarily found in insects like Drosophila melanogaster (fruit flies) and Bombyx mori (silkworms). [, ]

Q2: What are the natural ligands for DAR-2?

A2: DAR-2 binds to a family of insect neuropeptides called A-type allatostatins, specifically drostatins-A1 to -A4 in Drosophila melanogaster. []

Q3: What happens when allatostatins bind to DAR-2?

A3: Binding of allatostatins to DAR-2 triggers a second messenger cascade within the cell, ultimately leading to inhibitory effects. [] This cascade is measured in laboratory settings using bioluminescence assays. [, ]

Q4: Does DAR-2 exhibit ligand redundancy?

A4: Yes, both DAR-2 and a related receptor, DAR-1, can be activated by multiple allatostatins, indicating ligand redundancy. This suggests that these receptors may have overlapping functions. []

Q5: Where is DAR-2 primarily expressed in insects?

A5: DAR-2 is mainly expressed in the insect gut, with lower levels detected in the brain. This suggests a role in regulating gut motility. [, ] Northern blot analysis has confirmed the predominant expression of the DAR-2 gene in the gut of Drosophila larvae. []

Q6: How does DAR-2 signaling differ from DAR-1 signaling?

A6: Studies using pertussis toxin, which disrupts certain G protein signaling pathways, suggest that DAR-1 and DAR-2 may interact with different downstream effector systems. This implies distinct biological functions for each receptor. []

Q7: What is the molecular formula and weight of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine?

A7: While not explicitly provided in the provided research papers, the molecular formula for 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine is C32H40N4O3, and its molecular weight is 528.68 g/mol. This information can be derived from its chemical structure.

Q8: What is known about the material compatibility and stability of DAR-2?

A8: The provided research primarily focuses on the biological activity and function of DAR-2. Therefore, detailed information on its material compatibility and stability under various conditions is not available from these papers.

Q9: What techniques are used to study DAR-2 function?

A9: Researchers employ various techniques to investigate DAR-2, including:

  • Molecular Cloning: Cloning of the DAR-2 gene has been crucial in understanding its sequence, structure, and evolutionary relationship to other receptors. [, ]
  • Heterologous Expression: Expressing DAR-2 in cell lines like CHO cells allows for studying its signaling properties and responses to different ligands in a controlled environment. [, ]
  • Bioluminescence Assays: These assays measure second messenger activation downstream of DAR-2 activation by allatostatins. [, ]
  • Northern Blotting: This technique helps determine the tissue distribution of DAR-2 mRNA, revealing its primary location in the gut. []

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